molecular formula C22H18ClN3O3 B3697281 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B3697281
M. Wt: 407.8 g/mol
InChI Key: PXJQZHFIOCOJKD-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenoxy group, a dimethylphenyl group, and an oxazolo-pyridine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst.

    Coupling with Acetamide: The chlorinated phenol is then reacted with acetamide under basic conditions to form the phenoxyacetamide intermediate.

    Formation of the Oxazolo-Pyridine Moiety: The final step involves the formation of the oxazolo-pyridine moiety through a cyclization reaction. This is achieved by reacting the phenoxyacetamide intermediate with 2-aminopyridine in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide is unique due to its combination of a chlorinated phenoxy group, a dimethylphenyl group, and an oxazolo-pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-13-9-17(10-14(2)20(13)23)28-12-19(27)25-16-6-3-5-15(11-16)22-26-21-18(29-22)7-4-8-24-21/h3-11H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJQZHFIOCOJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide
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2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide
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2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide
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2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide
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2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide
Reactant of Route 6
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2-(4-Chloro-3,5-dimethylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

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